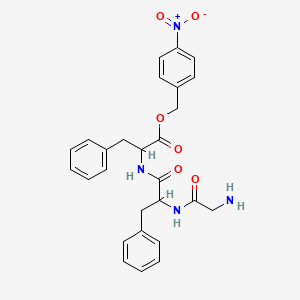![molecular formula C15H16ClN5O2 B12475467 2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL](2-hydroxyethyl)amino}ethanol](/img/structure/B12475467.png)
2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL](2-hydroxyethyl)amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a 3-chlorophenyl group and a hydroxyethylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol typically involves multiple steps, starting with the formation of the pyrazolo[3,4-D]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-D]pyrimidine core or the chlorophenyl group.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares a similar aromatic substitution pattern but differs in the core structure and functional groups.
Pregabalin Lactam Methylene Dimer: Another complex organic compound with distinct structural features and applications.
Uniqueness
2-{1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YLamino}ethanol is unique due to its specific combination of a pyrazolo[3,4-D]pyrimidine core, a 3-chlorophenyl group, and a hydroxyethylamino group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H16ClN5O2 |
|---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
2-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C15H16ClN5O2/c16-11-2-1-3-12(8-11)21-15-13(9-19-21)14(17-10-18-15)20(4-6-22)5-7-23/h1-3,8-10,22-23H,4-7H2 |
InChI Key |
BZLDXQPSGHEXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12475391.png)

![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12475407.png)
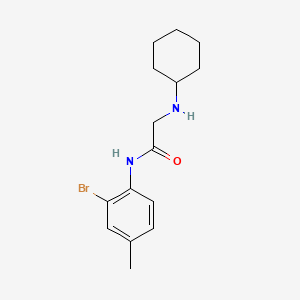
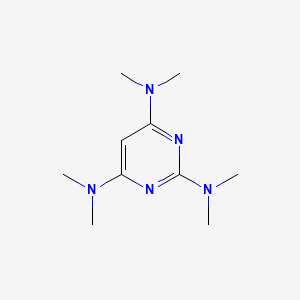
![2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide](/img/structure/B12475418.png)
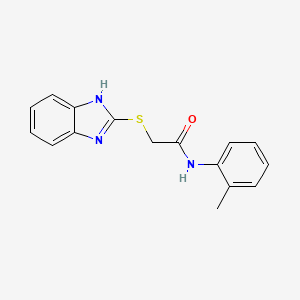
![3,3-dimethyl-1-(2,3,4,5-tetrahydro-11H-[1,3]diazepino[1,2-a]benzimidazol-11-yl)butan-2-one](/img/structure/B12475431.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12475445.png)
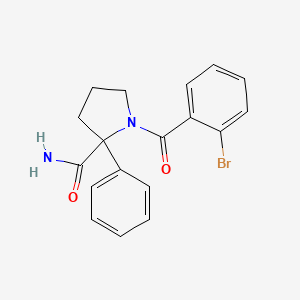
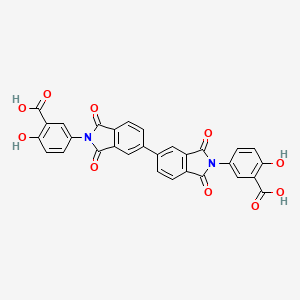
![1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B12475463.png)
